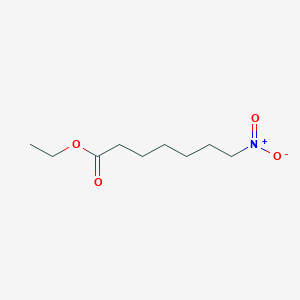
Dipotassium diazirine-3,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium diazirine-3,3-dicarboxylate (DAD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a photoreactive compound that can be used to label and study biological molecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of Dipotassium diazirine-3,3-dicarboxylate involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can react with nearby molecules, forming covalent bonds. In the context of biological molecules, this compound can be used to label specific amino acid residues or nucleotides, allowing researchers to study the interactions between molecules.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and organisms. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of this compound in research studies should be carefully controlled to avoid unintended effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Dipotassium diazirine-3,3-dicarboxylate in lab experiments is its specificity. It allows researchers to label and study specific molecules or interactions, providing a high level of precision in their experiments. Additionally, this compound is relatively easy to synthesize and use in experiments. However, there are some limitations to its use. This compound requires exposure to UV light to become activated, which can limit its use in certain experiments. Additionally, the labeling process can be time-consuming and may require specialized equipment.
Orientations Futures
There are numerous future directions for research involving Dipotassium diazirine-3,3-dicarboxylate. One potential area of study is the development of new labeling strategies that do not require UV light activation. Additionally, researchers may explore the use of this compound in new areas of study, such as the study of RNA-protein interactions. Finally, there may be opportunities to optimize the synthesis and use of this compound in lab experiments, improving its efficiency and effectiveness.
Applications De Recherche Scientifique
Dipotassium diazirine-3,3-dicarboxylate has been widely used in scientific research as a photoaffinity label for the study of biological molecules. It is particularly useful for studying protein-protein interactions and protein-ligand interactions. This compound can be incorporated into a protein or ligand and then activated by UV light, which covalently links the labeled molecule to its interacting partner. This allows researchers to identify and study the interacting partners of a particular molecule.
Propriétés
IUPAC Name |
dipotassium;diazirine-3,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O4.2K/c6-1(7)3(2(8)9)4-5-3;;/h(H,6,7)(H,8,9);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTJBYYNWBBNLI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C1(N=N1)C(=O)[O-])[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3K2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide](/img/structure/B3283187.png)








